2-(4-(Cyanomethyl)phenyl)acetyl chloride
Description
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-[4-(cyanomethyl)phenyl]acetyl chloride |
InChI |
InChI=1S/C10H8ClNO/c11-10(13)7-9-3-1-8(2-4-9)5-6-12/h1-4H,5,7H2 |
InChI Key |
ZIAYBIZHSQJIEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)CC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Four-Step Synthesis from p-Xylene
The most widely documented method involves sequential chloromethylation, cyanidation, hydrolysis, and acyl chlorination starting from p-xylene (Fig. 1).
Step 1: Chloromethylation
p-Xylene reacts with formaldehyde in hydrochloric acid catalyzed by phase transfer catalysts (e.g., tetrabutylammonium bromide) to yield 2,5-dimethylbenzyl chloride.
Conditions : 80°C for 10 hours.
Key Advantage : p-Xylene acts as both reactant and solvent, minimizing purification steps.
Step 2: Cyanidation
The chlorinated intermediate reacts with sodium cyanide in aqueous solution under alkaline conditions to form 2,5-dimethylbenzyl acetonitrile.
Catalyst : Crown ethers (e.g., 18-crown-6).
Yield : >90% (GC purity).
Step 3: Hydrolysis
The nitrile group is hydrolyzed to a carboxylic acid using concentrated sulfuric acid at 120–130°C.
Solvent : p-Xylene (recycled from previous steps).
Step 4: Acyl Chlorination
The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to form the target acyl chloride.
Conditions : 60–70°C for 10 hours.
Yield : 73.6–76.6% (over four steps).
Alternative Route via Ethyl Cyanoacetate
A shorter pathway employs ethyl cyanoacetate and m-methoxyaniline as starting materials (Fig. 2).
Step 1: Acylation
m-Methoxyaniline reacts with ethyl cyanoacetate at 120–200°C to form an intermediate amide.
Solvent : Ethyl cyanoacetate (excess acts as solvent).
Step 2: Chlorination
The amide undergoes chlorination with chlorine gas in ethyl acetate or 1,2-dichloroethane.
Conditions : -20°C to 20°C, 2–6 hours.
Yield : 70–76% (crude product).
Optimization and Industrial-Scale Considerations
Catalyst Selection
Solvent Recycling
p-Xylene is reused across multiple steps, lowering raw material costs and waste generation.
Comparative Analysis of Methods
Recent Advances and Modifications
Chemical Reactions Analysis
Types of Reactions
2-(4-(Cyanomethyl)phenyl)acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the HCl formed.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used. These reactions often require a catalyst such as aluminum chloride (AlCl3).
Hydrolysis: The reaction with water can be carried out under acidic or basic conditions to yield the corresponding carboxylic acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, esters, and thioesters.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the aromatic ring.
Hydrolysis: The major product is 2-(4-(Cyanomethyl)phenyl)acetic acid.
Scientific Research Applications
2-(4-(Cyanomethyl)phenyl)acetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-(Cyanomethyl)phenyl)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in the modification of molecules, where the acetyl group is transferred to the target molecule, resulting in the formation of an acylated product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The reactivity and stability of arylacetyl chlorides are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:
4-(Trifluoromethyl)phenylacetyl Chloride
- Structure : Phenyl ring with a –CF3 group at the para position.
- Reactivity: The strong electron-withdrawing nature of –CF3 increases the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to the cyanomethyl analog. This is corroborated by its use in prodrug synthesis for controlled carbon monoxide (CO) release .
2-Chloro-N-(4-cyanophenyl)acetamide
- Structure: Chloro (–Cl) substituent on the acetyl group and a cyano (–CN) group on the phenyl ring.
- Reactivity: The –Cl atom in the acetamide group allows for nucleophilic substitution reactions, while the –CN group stabilizes the aromatic ring via resonance. This dual functionality enables applications in synthesizing bioactive molecules (e.g., quinoline derivatives) .
- Stability : The amide group (–CONH–) reduces hydrolysis susceptibility compared to acyl chlorides but limits reactivity in acylation reactions.
2-(4-Chlorophenyl)acetamide
- Structure : –Cl substituent at the para position of phenylacetamide.
- Reactivity : The absence of an acyl chloride group renders it less reactive, though the –Cl substituent directs electrophilic substitution reactions. Its crystal structure exhibits intermolecular N–H···O hydrogen bonding, enhancing thermal stability .
- Comparison: Unlike 2-(4-(Cyanomethyl)phenyl)acetyl chloride, this compound lacks the electrophilic acyl chloride moiety, making it unsuitable for acylation reactions but ideal for solid-state studies.
Physical and Spectral Properties
The following table summarizes available data for this compound and analogs:
Notes:
- The cyanomethyl group’s electron-withdrawing effect in this compound is intermediate between –CF3 and –Cl, balancing reactivity and stability.
- Melting points for sulfonyl chloride analogs (e.g., 71–73°C for 2-Cyano-5-methylbenzenesulfonyl chloride) suggest higher crystallinity compared to acyl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
